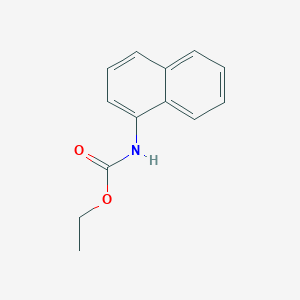

Ethyl naphthalen-1-ylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-naphthalen-1-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)14-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNSTSIXMKZQBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966980 | |

| Record name | Ethyl hydrogen naphthalen-1-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5255-68-5 | |

| Record name | NSC86992 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl hydrogen naphthalen-1-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL N-(1-NAPHTHYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Ethyl Naphthalen 1 Ylcarbamate and Analogs

Established Synthetic Routes to Naphthalen-1-ylcarbamates

Traditional methods for synthesizing naphthalen-1-ylcarbamates have long been established in organic chemistry, primarily relying on direct reactions with highly reactive reagents or employing strategies that avoid hazardous materials like phosgene.

Direct Carbamate (B1207046) Formation via Amine-Chloroformate Reactions

The most direct and widely used method for synthesizing ethyl naphthalen-1-ylcarbamate is the reaction between naphthalen-1-amine and ethyl chloroformate. This reaction is a classic example of nucleophilic acyl substitution. wikipedia.orgrutgers.edu The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl chloroformate. This process typically requires a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct that is formed, driving the reaction to completion. rutgers.edu

The general reaction is as follows: Naphthalen-1-amine + Ethyl Chloroformate → this compound + HCl

This method is favored for its high efficiency and the ready availability of the starting materials. The reaction conditions are generally mild, often conducted in an inert solvent like benzene (B151609) or tetrahydrofuran (B95107) at temperatures ranging from 0°C to room temperature. rutgers.edu

Phosgene-Free Synthetic Strategies for Carbamates

Due to the high toxicity of phosgene, significant research has been dedicated to developing phosgene-free synthetic routes for carbamates. researchgate.netresearchgate.net These methods offer safer alternatives without compromising yield or purity.

One prominent phosgene-free strategy involves the alkoxycarbonylation of amines with organic carbonates , such as dimethyl carbonate (DMC). researchgate.net This reaction is often catalyzed by bases or metal catalysts. For instance, the reaction of an amine with DMC in the presence of a catalyst like potassium carbonate and tetrabutylammonium (B224687) bromide can produce the corresponding carbamate under solvent-free conditions. researchgate.net

Another approach is the three-component coupling of an amine, carbon dioxide, and an alkyl halide . This method utilizes CO2 as a safe and abundant C1 source. In the presence of a base like cesium carbonate, the amine reacts with CO2 to form a carbamate salt, which is then alkylated by the halide to yield the final product. acs.orgorganic-chemistry.org

Transcarbamoylation reactions also provide a phosgene-free route. For example, methyl carbamate can act as a carbamoyl (B1232498) donor in tin-catalyzed reactions with various alcohols, demonstrating broad functional group tolerance. organic-chemistry.org These methods are part of a growing trend towards greener and more sustainable chemical processes in the synthesis of valuable organic compounds. researchgate.net

Alternative and Modified Preparative Approaches

Beyond the conventional routes, several alternative and modified methods have been developed to synthesize naphthalen-1-ylcarbamate and its derivatives, particularly those with additional functional groups. These approaches often provide access to novel structures and may offer advantages in terms of regioselectivity or substrate scope.

Conversion from Naphthol Derivatives with Cyanate (B1221674) Reagents

An alternative pathway to carbamates involves the use of naphthol derivatives instead of naphthylamines. 1-Naphthol (B170400) can react with cyanate reagents to form the corresponding carbamate. A common method involves reacting the naphthol with an isocyanate (R-N=C=O) in the presence of a catalyst.

Another approach is the reaction of alcohols or phenols with sodium cyanate in the presence of a strong acid, such as trichloroacetic acid (TCA), to form primary carbamates. umich.edubanglajol.info This solvent-free method is efficient, with reactions often completing within an hour. umich.edu The process involves the in-situ formation of isocyanic acid (HNCO) from the protonation of sodium cyanate, which then reacts with the naphthol. This method has been shown to be effective for both 1-naphthol and 2-naphthol (B1666908). umich.edu

| Reactant (Naphthol) | Acid Catalyst | Reaction Time (hr) | Yield (%) |

| 1-Naphthol | Trichloroacetic Acid | 1 | High |

| 2-Naphthol | Trichloroacetic Acid | 1 | High |

This table summarizes the efficient synthesis of primary naphthyl carbamates using sodium cyanate and an acid catalyst, as described in the literature. umich.edu

Catalyst-Mediated Carbamate Synthesis (e.g., Selenium-Catalyzed Carbonylation)

Catalytic methods offer efficient and often more environmentally friendly routes to carbamates. A notable example is the selenium-catalyzed carbonylation of nitroaromatics. researchgate.net This one-pot, phosgene-free synthesis allows for the direct conversion of 1-nitronaphthalene (B515781) into naphthalen-1-ylcarbamates. researchgate.net

The reaction involves treating 1-nitronaphthalene with carbon monoxide and an alcohol in the presence of a selenium catalyst and a co-catalyst like triethylamine. researchgate.net This process is advantageous as it starts from readily available nitro compounds and avoids the use of phosgene. Another related method uses a selenium compound as a main catalyst with an alkali carbonate as a co-catalyst to react an amine with an alcohol and a CO/O2 gas mixture, producing carbamates in high yields. google.com

| Nitro Compound | Catalyst System | Product |

| 1-Nitronaphthalene | Selenium / Triethylamine | Naphthalen-1-ylcarbamates |

| Aromatic Amines | Selenium / Alkali Carbonate | Carbamates |

This table highlights catalyst systems used in the carbonylation-based synthesis of carbamates from nitro or amino precursors. researchgate.netgoogle.com

Modified Mannich Reactions for Hydroxynaphthyl-Substituted Derivatives

The Mannich reaction is a powerful tool for C-C and C-N bond formation. nih.gov In a modified version of this reaction, naphthols are used as the active hydrogen component, reacting with an aldehyde and an amine to produce aminoalkylated naphthol derivatives. mdpi.com

This methodology has been successfully applied to synthesize hydroxynaphthyl-substituted glycine (B1666218) derivatives. nih.govunideb.hu In a one-pot synthesis, 1-naphthol or 2-naphthol reacts with glyoxylic acid and benzyl (B1604629) carbamate in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA). nih.govunideb.hu This reaction creates complex molecules that incorporate both a hydroxynaphthyl group and an amino acid moiety protected as a carbamate.

Furthermore, multi-component reactions involving 2-naphthol, various aldehydes, and carbamates (like methyl carbamate) can yield 1-carbamatoalkyl-2-naphthol derivatives. researchgate.net These reactions are often promoted by heterogeneous acid catalysts, such as silica-supported sodium hydrogen sulfate, and can be performed under solvent-free conditions, offering advantages like high yields and simple workup procedures. researchgate.net

| Naphthol Component | Aldehyde Component | Amine/Carbamate Component | Catalyst | Product Type |

| 1-Naphthol / 2-Naphthol | Glyoxylic Acid | Benzyl Carbamate | p-TSA | Hydroxynaphthyl-substituted glycine derivatives |

| 2-Naphthol | Benzaldehydes | Methyl Carbamate | Silica Supported NaHSO4 | 1-Carbamato-alkyl-2-naphthol derivatives |

This table illustrates the versatility of modified Mannich and related multi-component reactions in synthesizing complex carbamate derivatives starting from naphthols. unideb.huresearchgate.net

Mechanistic Investigations of Carbamate Synthesis Pathways

Understanding the underlying mechanisms of carbamate synthesis is crucial for optimizing reaction conditions, improving yields, and controlling product selectivity. For this compound and its analogs, mechanistic investigations focus on identifying the transient species that form during the reaction and clarifying the precise role of catalysts and reagents in guiding the transformation from reactants to products. These studies employ a combination of kinetic analysis, spectroscopic methods, and computational modeling to map out the energetic landscape of the reaction and characterize the key intermediates and transition states.

Elucidation of Reaction Intermediates

The pathway to this compound can proceed through several different precursors, and the nature of the reaction intermediates is highly dependent on the chosen synthetic route.

One of the most common methods involves the reaction of an isocyanate with an alcohol. In the synthesis of this compound, this corresponds to the reaction between 1-naphthyl isocyanate and ethanol (B145695). In such reactions, particularly when catalyzed, the formation of a complex involving the isocyanate, the alcohol, and the catalyst is a key step. While these complexes are often too transient to be isolated, their existence is inferred from kinetic data and computational studies.

Another pathway involves the Curtius rearrangement, where an acyl azide (B81097) undergoes thermal or photochemical rearrangement to form an isocyanate intermediate. organic-chemistry.orgacs.org This isocyanate is then trapped by an alcohol to produce the desired carbamate. The primary intermediate in this sequence is the acyl azide, followed by the transient, highly reactive isocyanate. organic-chemistry.org

In syntheses utilizing carbon dioxide and an amine, a carbamic acid intermediate is initially formed. organic-chemistry.org This intermediate is typically unstable and must be deprotonated or dehydrated to proceed. In the presence of a dehydrating agent, the carbamic acid can be converted to an isocyanate, which then reacts with an alcohol to form the carbamate. organic-chemistry.org

The table below summarizes key intermediates identified in various carbamate synthesis pathways.

| Synthetic Pathway | Key Reactants | Primary Intermediate(s) | Final Step to Carbamate |

|---|---|---|---|

| Isocyanate-Alcohol Reaction | 1-Naphthyl Isocyanate + Ethanol | Catalyst-Isocyanate-Alcohol Complex | Nucleophilic attack of alcohol on isocyanate |

| Dehydrogenative Coupling | N-(1-naphthyl)formamide + Ethanol | Transient 1-Naphthyl Isocyanate | Trapping of the isocyanate by ethanol acs.org |

| Curtius Rearrangement | Naphthoyl Azide + Ethanol | Acyl Azide, 1-Naphthyl Isocyanate | Trapping of the isocyanate by ethanol organic-chemistry.orgacs.org |

| CO2-Amine Reaction | 1-Naphthylamine (B1663977) + CO2 + Ethanol | Carbamic Acid | Dehydration to isocyanate, followed by reaction with ethanol organic-chemistry.org |

Role of Catalysts and Reagents in Reaction Kinetics

Catalysts and reagents play a pivotal role in the synthesis of this compound by influencing both the reaction rate and the product distribution. The uncatalyzed reaction between an isocyanate and an alcohol is often slow, requiring elevated temperatures of 50-100°C. google.com Catalysts provide an alternative, lower-energy reaction pathway, thereby increasing the reaction rate.

The kinetics of carbamate formation are significantly affected by the choice of catalyst. For base catalysts, two primary mechanisms have been proposed for the reaction between an isocyanate and an alcohol: a concerted termolecular mechanism and a stepwise anionic mechanism. rsc.org

Concerted Termolecular Mechanism: This mechanism is common for catalysts like tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane or DABCO). The catalyst, alcohol, and isocyanate form a ternary complex. Within this complex, the catalyst activates the alcohol by forming a hydrogen bond, increasing the nucleophilicity of the alcohol's oxygen atom, which then attacks the electrophilic carbon of the isocyanate in a single, concerted step. rsc.org

Stepwise Anionic Mechanism: Stronger bases, such as carboxylate, phenolate, and alkoxide anions, function via this pathway. The catalyst first deprotonates the alcohol to form a highly nucleophilic alcoholate anion. rsc.org This anion then attacks the isocyanate to form a tetrahedral intermediate, which subsequently gets protonated to yield the carbamate. This mechanism is generally more efficient than the concerted pathway. rsc.org

The type of catalyst not only affects the rate of carbamate formation (k₁) but also the rates of subsequent reactions, such as the formation of allophanates (k₂) and isocyanurates (k₃). rsc.org With catalysts like tin carboxylates and common tertiary amines, the rate constant for carbamate formation is typically larger than for the side reactions (k₁ > k₂ and k₃), making the carbamate the dominant product at equimolar reactant ratios. rsc.org In contrast, with anionic catalysts, the subsequent reactions can be much faster (k₁ < k₂ ≈ k₃), leading to the isocyanurate as the main product, especially at high isocyanate-to-alcohol ratios. rsc.org

Metal-based catalysts, including various Lewis acids and metal salts, are also widely used. google.com For example, ferric acetylacetonate (B107027) has been shown to catalyze the reaction of isocyanates with alcohols, with a determined activation energy of 13.6 kcal/mol for the reaction with n-butyl alcohol. Heterogeneous catalysts, such as the smectite clay montmorillonite (B579905) K-10, can act as acid catalysts, protonating the carbonyl group of the carbamate to facilitate the reverse reaction of dealcoholysis to form isocyanates. researchgate.net

The table below details the role of different classes of catalysts in carbamate synthesis.

| Catalyst Class | Example(s) | Proposed Mechanism | Effect on Reaction Kinetics |

|---|---|---|---|

| Tertiary Amines | DABCO, Pyridine | Concerted termolecular mechanism via a ternary complex. rsc.org | Accelerates carbamate formation. Generally, k₁ > k₂, k₃, favoring carbamate product. rsc.org |

| Anionic Catalysts | Carboxylates, Phenolates, Alkoxides | Stepwise anionic mechanism via alcoholate anion intermediate. rsc.org | Strongly accelerates carbamate formation. Can lead to k₁ < k₂ ≈ k₃, favoring isocyanurate formation. rsc.org |

| Organometallic Compounds | Tin Carboxylates, Ferric Acetylacetonate | Lewis acid activation of the isocyanate or alcohol. | Effectively lowers the activation energy of the reaction. |

| Heterogeneous Acids | Montmorillonite K-10 | Protonation of the carbonyl functional group. researchgate.net | Primarily studied for the reverse reaction (dealcoholysis) but indicates acid-catalyzed pathway is possible. researchgate.net |

Chemical Transformations and Derivatization Strategies of Ethyl Naphthalen 1 Ylcarbamate

Reactivity of the Carbamate (B1207046) Functional Group

The reactivity of the carbamate functional group in ethyl naphthalen-1-ylcarbamate is a critical aspect of its chemical behavior, influencing its stability and potential for transformation. The interaction between the lone pair of electrons on the nitrogen atom and the carbonyl group gives the carbamate linkage a hybrid character, influencing its susceptibility to various reactions.

Hydrolytic Stability and Decomposition Pathways of Carbamates

The stability of carbamates in aqueous media is a key consideration for their application and persistence. Generally, the hydrolysis of carbamates can proceed through different mechanisms depending on the pH of the solution and the structure of the carbamate. Tertiary N-arylsulfonylcarbamates, for instance, have been shown to hydrolyze in aqueous media to the parent sulfonamide and phenol, with the reaction rate being pH-dependent, showing both spontaneous and base-catalyzed pathways. rsc.orgrsc.org For these compounds, the kinetic data suggest a mechanism involving the rate-limiting formation of a tetrahedral intermediate through nucleophilic attack of a hydroxide (B78521) ion at the carbamate carbonyl carbon. rsc.orgrsc.org In some cases, the decomposition of this tetrahedral intermediate can become the rate-limiting step. rsc.org

While specific studies on the hydrolytic stability of this compound are not prevalent, the general principles of N-aryl carbamate hydrolysis suggest that it would be susceptible to base-catalyzed hydrolysis, leading to the formation of 1-naphthylamine (B1663977), ethanol (B145695), and carbon dioxide.

Thermal decomposition of N-arylcarbamates of tertiary alcohols has been investigated, showing that they decompose in a first-order reaction to yield primarily carbon dioxide, an amine, and an olefin. cdnsciencepub.comcdnsciencepub.comingentaconnect.com The reaction rates are influenced by the solvent, temperature, and substituents on the aryl ring. cdnsciencepub.comcdnsciencepub.comingentaconnect.com For example, electron-withdrawing substituents on the aryl ring have a small activating effect on the decomposition. cdnsciencepub.com These studies suggest that under thermal stress, this compound would likely decompose to 1-naphthylamine, ethanol, and carbon dioxide. The decomposition of 1-aryl-1-methylethyl N-arylcarbamates has been shown to proceed through a polar, but not ionic, reaction mechanism, with a high degree of carbocation formation indicated by the magnitude of the reaction constant (ρ+). rsc.orgrsc.org

Table 1: General Decomposition Products of N-Aryl Carbamates

| Starting Material | Conditions | Major Products |

| N-Arylcarbamates of tertiary alcohols | Thermal (423–473 K) | Carbon dioxide, Amine, Olefin |

| 1-Aryl-1-methylethyl N-arylcarbamates | Thermal (400-450 K) in diphenyl ether, dodecane, or sulpholane | Corresponding amine, olefin, and CO2 |

Substitution Reactions Involving the Carbamate Moiety

The carbamate group can undergo substitution reactions, although it is generally less reactive than other acyl derivatives like acid chlorides or anhydrides. Nucleophilic substitution at the carbonyl carbon is a key reaction pathway. For instance, the aminolysis of aryl N-phenylcarbamates with benzylamines in acetonitrile (B52724) has been studied, revealing that these reactions can proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. nih.govacs.org

In contrast, the corresponding reactions of aryl N-phenylthiocarbamates are significantly faster and are proposed to occur via a concerted mechanism. nih.govacs.org This highlights the influence of the leaving group on the reaction pathway. For this compound, reaction with strong nucleophiles could lead to the substitution of the ethoxy group or cleavage of the N-C(O) bond to release 1-naphthylamine.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of N-aryl carbamates from aryl chlorides and triflates. mit.eduorganic-chemistry.org These methods involve the in situ generation of an aryl isocyanate which is then trapped by an alcohol. mit.eduorganic-chemistry.org While this is a synthetic route to carbamates, it underscores the reactivity of precursors that lead to the carbamate functionality. Nickel-catalyzed amination of aryl carbamates has also been developed, providing a method for C-N bond formation. nih.gov Furthermore, a photosensitized nickel-catalyzed N-arylation of carbamates with aryl electrophiles at room temperature offers an alternative to traditional palladium-catalyzed methods. organic-chemistry.org

Structural Modification and Naphthalene (B1677914) Ring Functionalization

Beyond the reactivity of the carbamate group, the naphthalene ring of this compound offers a versatile scaffold for structural modification and the introduction of various functional groups.

Introduction of Alkynyl and Other Substituents onto the Naphthalene Ring

The introduction of alkynyl groups onto aromatic rings is a valuable transformation in organic synthesis. While direct alkynylation of this compound is not explicitly detailed in the literature, general methods for the synthesis of substituted naphthalenes can be applied. For example, regiocontrolled benzannulation reactions have been utilized to construct multisubstituted naphthalenes, including those bearing alkynyl legs. nih.gov Electrophilic cyclization of appropriate arene-containing propargylic alcohols provides a mild and regioselective route to a variety of substituted naphthalenes. nih.govdntb.gov.ua Three-component coupling reactions involving alkynes, Fischer carbene complexes, and benzaldehyde (B42025) hydrazones can also lead to the formation of substituted naphthalene derivatives. researchgate.net

These synthetic strategies suggest that a multi-step approach, potentially involving the conversion of the carbamate to another functional group or performing reactions on a precursor to this compound, could be employed to introduce alkynyl and other substituents onto the naphthalene core.

Regioselective Derivatization of the Naphthalene Core

The regioselectivity of electrophilic aromatic substitution on naphthalene is well-established, with a general preference for substitution at the α-position (C1 or C4) over the β-position (C2 or C3). almerja.netlibretexts.orgwordpress.com This is attributed to the greater stability of the carbocation intermediate formed during α-substitution, which allows for the maintenance of a complete benzene (B151609) ring in more resonance structures. libretexts.orgwordpress.com

For 1-substituted naphthalenes like this compound, the directing effect of the carbamate group would influence the position of further substitution. The carbamate group is generally considered an ortho-, para-directing group in electrophilic aromatic substitution on a benzene ring. In the context of the naphthalene ring system, this would translate to directing incoming electrophiles to the C2, C4, and C5 positions. However, steric hindrance from the carbamate group and the peri-hydrogen at the C8 position can influence the regiochemical outcome. almerja.net For instance, in Friedel-Crafts acylation of naphthalene, the solvent can influence the product distribution, with bulkier complexes favoring the less sterically hindered position. libretexts.orgwordpress.com Directed ortho metalation (DoM) is another powerful strategy for achieving regioselective functionalization, where a directing group guides deprotonation to an adjacent position, followed by quenching with an electrophile. The carbamate group is a known directed metalation group. acs.org

Analytical Derivatization Techniques for Enhanced Research Applications

For analytical purposes, particularly in chromatographic methods, derivatization is often employed to enhance the detectability and separation of analytes. This compound, or its potential hydrolysis product, 1-naphthylamine, can be derivatized to improve its analytical characteristics.

Several reagents are commonly used for the derivatization of amines and carbamates for analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.gov For HPLC with fluorescence detection, which offers high sensitivity, reagents such as o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), and dansyl chloride are frequently used. nih.govrsc.orglibretexts.orgchromforum.orgthermofisher.com

OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.govlibretexts.org This is a common post-column derivatization technique for carbamate pesticides after their hydrolysis to the corresponding primary amines. oup.coms4science.at FMOC-Cl and dansyl chloride react with primary and secondary amines to form stable, fluorescent adducts suitable for pre-column derivatization. rsc.orglibretexts.orgthermofisher.com For GC-MS analysis, derivatization with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) can improve the volatility and thermal stability of carbamates, leading to enhanced sensitivity. researchgate.netnih.gov

Table 2: Common Derivatizing Agents for Carbamates and Amines

| Derivatizing Agent | Analyte Functional Group | Analytical Technique | Detection Method |

| o-Phthalaldehyde (OPA) | Primary Amines | HPLC | Fluorescence |

| 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | Primary and Secondary Amines | HPLC | Fluorescence or UV |

| Dansyl Chloride | Primary and Secondary Amines | HPLC | Fluorescence |

| Heptafluorobutyric Anhydride (HFBA) | Carbamates (N-H) | GC-MS | Mass Spectrometry |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary Amines | HPLC | Fluorescence |

The choice of derivatization reagent and method depends on the specific analytical requirements, such as the desired sensitivity, selectivity, and the compatibility with the chromatographic system. For this compound, hydrolysis followed by derivatization of the resulting 1-naphthylamine with a fluorescent tagging agent would be a viable strategy for trace-level quantification. oup.coms4science.at

Improvement of Chromatographic Retention Time

In reversed-phase high-performance liquid chromatography (RP-HPLC), the retention of an analyte is primarily governed by its hydrophobicity. This compound, while possessing a non-polar naphthalene ring, also contains a polar carbamate group, which can lead to suboptimal retention times, particularly in complex matrices. Derivatization offers a viable solution to modulate its polarity and enhance its interaction with the non-polar stationary phase, thus improving chromatographic resolution.

Pre-column chemical derivatization is a widely accepted technique to enhance the retention of polar compounds by reducing their polarity. For carbamates, derivatization can make them more amenable to chromatographic separation. While specific studies on this compound are not prevalent, the principles of carbamate derivatization for chromatographic analysis are well-established for other compounds in this class.

Table 1: Hypothetical Derivatization Reactions for Improved Chromatographic Retention

| Derivatizing Reagent | Target Functional Group | Expected Change in Polarity | Anticipated Effect on Retention Time |

|---|---|---|---|

| Acetyl Chloride | N-H of Carbamate | Decrease | Increase |

| Benzoyl Chloride | N-H of Carbamate | Significant Decrease | Significant Increase |

| Dansyl Chloride | N-H of Carbamate | Decrease | Increase |

This table presents hypothetical derivatization strategies based on established chemical principles for carbamates.

Enhancement of Spectroscopic Detection Sensitivity (e.g., UV Absorption)

The sensitivity of UV-Vis spectroscopic detection is directly proportional to the molar absorptivity of the analyte at a given wavelength. While the naphthalene moiety in this compound provides inherent UV absorbance, derivatization can be employed to significantly enhance this property, leading to lower limits of detection.

A key strategy is the introduction of a chromophore—a light-absorbing group—into the molecule. This is often achieved through pre-column or post-column derivatization techniques. For this compound, derivatization at the N-H position of the carbamate group is a logical approach. Reagents that introduce extended conjugated systems or additional aromatic rings can lead to a significant increase in molar absorptivity and a bathochromic shift (a shift to longer wavelengths), which can help to reduce interference from matrix components.

Table 2: Potential Derivatizing Reagents for Enhanced Spectroscopic Detection

| Derivatizing Reagent | Type of Detection | Expected Spectroscopic Change |

|---|---|---|

| 2,4-Dinitrofluorobenzene (DNFB) | UV-Vis | Introduction of a dinitrophenyl chromophore |

| Dansyl Chloride | Fluorescence, UV-Vis | Introduction of a highly fluorescent dansyl group |

| Phenylisothiocyanate (PITC) | UV-Vis | Formation of a phenylthiourea (B91264) derivative with strong UV absorbance |

This table outlines potential derivatization agents and their expected impact on the spectroscopic properties of this compound, based on known reactions with similar functional groups.

Despite a comprehensive search for scientific data on this compound (CAS No. 5255-68-5), the specific experimental details required to generate the requested article on its molecular structure and spectroscopic characterization are not available in the public domain.

Searches for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, High-Resolution Mass Spectrometry, and X-ray Crystallography data for this specific compound did not yield any published experimental results. While basic information such as the molecular formula (C₁₃H₁₃NO₂) and molecular weight is accessible, the detailed analytical data necessary to fulfill the user's request for an in-depth scientific article is not present in the searched resources.

Consequently, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict outline and content requirements of the user's instructions. The generation of such an article would necessitate access to primary research data that is currently unavailable through the conducted searches.

Molecular Structure Elucidation and Advanced Spectroscopic Characterization

Chiral Analysis and Stereochemical Characterization

This section would typically describe the analytical techniques used to separate and identify the different enantiomers of a chiral compound.

Chromatographic Enantiomer Separation Methodologies (e.g., Chiral HPLC)

For a chiral compound, this subsection would detail the use of techniques like High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) to resolve a racemic mixture into its constituent enantiomers. The discussion would include the types of CSPs used, the composition of the mobile phase, and resulting chromatograms showing the separation of the enantiomers with their respective retention times. As ethyl naphthalen-1-ylcarbamate is achiral, it will not be resolved into different peaks on a chiral column.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

This subsection would normally focus on the use of chiroptical techniques to determine the three-dimensional arrangement of atoms (absolute configuration) of a chiral molecule. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is a primary tool for this purpose. Enantiomers of a chiral compound produce mirror-image CD spectra. Since this compound is achiral, it does not exhibit a CD spectrum and therefore its absolute configuration cannot be determined by this method.

Theoretical Chemistry and Computational Modeling of Ethyl Naphthalen 1 Ylcarbamate and Analogs

Quantum Chemical Calculations for Electronic Structure and Ground State Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and ground state properties of Ethyl naphthalen-1-ylcarbamate. These calculations provide valuable information about the molecule's stability, reactivity, and electronic characteristics.

Detailed DFT studies on naphthalene (B1677914) and its derivatives have been conducted to understand their electronic properties. samipubco.com For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in determining the electronic transition properties and reactivity of the molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. samipubco.com

In a computational analysis of naphthalene, DFT calculations with the aug-cc-pVQZ basis set determined the HOMO-LUMO gap to be approximately 4.75 eV. samipubco.com The HOMO energy for naphthalene was calculated to be around -6.13 eV, indicating its electron-donating capability. samipubco.com For substituted naphthalenes, the nature and position of the substituent can significantly influence these electronic parameters. For example, the addition of an ethyl group has been shown to reduce the HOMO-LUMO energy gap in polycyclic aromatic hydrocarbons. researchgate.net

Table 1: Representative Quantum Chemical Properties of Naphthalene (Analog)

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.13 eV | DFT/aug-cc-pVQZ |

| LUMO Energy | -1.38 eV | DFT/aug-cc-pVQZ |

| HOMO-LUMO Gap | 4.75 eV | DFT/aug-cc-pVQZ |

Note: Data presented is for the parent naphthalene molecule as a reference for the electronic properties of the core structure. samipubco.com

Excited State Properties and Spectroscopic Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the excited state properties of molecules and simulating their electronic absorption spectra, such as UV-Vis spectra. mdpi.com This method allows for the prediction of excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. mdpi.com

Simulations of UV-Vis spectra for various organic compounds, including those with aromatic moieties, have demonstrated the utility of TD-DFT in correlating theoretical calculations with experimental data. researchgate.net The choice of functional and basis set is crucial for obtaining accurate results. For many organic molecules, functionals like B3LYP combined with a basis set such as 6-311+G(d,p) in a suitable solvent model (e.g., IEFPCM for methanol) have shown good agreement with experimental spectra. mdpi.com

For this compound, TD-DFT calculations would likely predict electronic transitions originating from the naphthalene chromophore. The carbamate (B1207046) substituent would modulate the energies of these transitions. The primary absorption bands would be expected in the UV region, characteristic of π → π* transitions within the naphthalene ring system. While specific simulated spectra for this compound are not available in the provided search results, the methodology has been successfully applied to similar aromatic compounds. researchgate.net

Table 2: General Parameters in TD-DFT Simulation of UV-Vis Spectra

| Parameter | Description |

| Excitation Energy (eV) | The energy difference between the ground and excited states. |

| Wavelength (nm) | The wavelength of light corresponding to the excitation energy. |

| Oscillator Strength (f) | A dimensionless quantity that represents the intensity of an electronic transition. |

This table outlines the key outputs from a TD-DFT calculation used to simulate a UV-Vis spectrum. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the conformational landscape and dynamic behavior of molecules like this compound.

Conformational analysis of aryl carbamates is crucial for understanding their preferred shapes, which are governed by the interplay of resonance stabilization, steric effects, and electrostatic interactions. nih.gov The rotation around the C-N bond in carbamates is restricted due to the delocalization of the nitrogen lone pair, leading to a rotational barrier of approximately 15 kcal/mol. researchgate.net This can result in the existence of distinct conformers. For aryl carbonyl fragments, planar conformations are often favored by resonance, but steric hindrance from ortho substituents can lead to non-planar ground states. pitt.edu

Molecular dynamics simulations can provide a detailed picture of the behavior of this compound in a biological environment, such as in aqueous solution. Studies on the hydration of naphthalene have shown that water molecules can interact with the aromatic surface through weak hydrogen bonds and dipole-π interactions, leading to a dynamic and mobile water layer on the naphthalene surface. nih.gov MD simulations can also be used to study the stability of ligand-protein complexes over time, providing insights into the binding process. plos.orgplos.org For example, a 100 ns MD simulation can be performed to assess the stability of the docked pose of a carbamate inhibitor in the active site of acetylcholinesterase. plos.orgplos.org

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the potential biological targets of this compound and the specific interactions that stabilize the ligand-protein complex. Given the structural similarities of carbamates to the neurotransmitter acetylcholine (B1216132), acetylcholinesterase (AChE) is a probable target. plos.orgplos.org

In molecular docking studies of carbamate inhibitors with AChE, the ligand is placed into the active site of the protein, and a scoring function is used to estimate the binding affinity. plos.orgplos.org For example, a docking study of a designed carbamate inhibitor, M6, against AChE resulted in a docking score of -11.200 kcal/mol, indicating a strong binding affinity. nih.gov The interactions stabilizing the complex can be visualized and analyzed, often revealing key hydrogen bonds and hydrophobic interactions. For instance, carbamate inhibitors are known to interact with key residues in the active site of AChE. plos.org

The naphthalene moiety of this compound is expected to form hydrophobic interactions within the active site of a target protein, while the carbamate group can participate in hydrogen bonding. These interactions are crucial for the binding affinity and selectivity of the compound.

Table 3: Representative Interacting Residues for Carbamate Inhibitors in the Acetylcholinesterase Active Site

| Interaction Type | Key Residues |

| Hydrogen Bonding | Ser200, His440 |

| Hydrophobic/π-π Stacking | Trp84, Trp279, Phe330, Tyr334 |

| Cation-π | Trp84 |

This table lists common residues in the AChE active site that are known to interact with carbamate inhibitors, based on general knowledge from docking studies.

Computational Approaches for Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a significant role in elucidating these relationships for this compound and its analogs.

When the three-dimensional structure of the biological target is unknown, ligand-based pharmacophore modeling can be employed. This technique identifies the common chemical features of a set of active molecules that are essential for their biological activity. A pharmacophore model for carbamate-based acetylcholinesterase inhibitors was developed and consisted of features such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings. acs.org

For naphthalene derivatives, pharmacophore models have been developed to identify key features for activity against various targets. For instance, a pharmacophore model for 5-HT7 receptor antagonists included a positive ionizable atom, a hydrogen-bond acceptor, and three hydrophobic regions. nih.gov These models can then be used as 3D queries to screen virtual libraries for new potential inhibitors.

When the structure of the target protein is known, receptor-dependent approaches like Quantitative Structure-Activity Relationship (QSAR) modeling can be used. 2D-QSAR models for carbamate-based acetylcholinesterase inhibitors have been developed with good statistical properties (e.g., R² = 0.81). plos.orgnih.gov These models use molecular descriptors calculated from the 2D structure of the compounds to predict their biological activity. plos.orgnih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic fields around the molecules that are important for activity. acs.org For a series of carbamate AChE inhibitors, a CoMFA model with a high cross-validated q² of 0.573 was developed, indicating good predictive ability. acs.org These models generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease activity, thus guiding the design of more potent analogs of this compound.

Mechanistic Biological Studies and Biochemical Interactions of Naphthalene Carbamates

Enzyme Inhibition Mechanisms of Carbamate (B1207046) Derivatives

Carbamate derivatives are well-documented inhibitors of various enzymes, particularly serine hydrolases. Their mechanism of action often involves the carbamoylation of the serine residue in the enzyme's active site, leading to a temporary, or "pseudo-irreversible," inactivation of the enzyme. nih.gov The stability of this carbamoyl-enzyme complex and the rate of its spontaneous hydrolysis (decarbamoylation) determine the duration and nature of the inhibition.

Naphthalene (B1677914) carbamates have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.govresearchgate.net Inhibition of these enzymes increases acetylcholine levels in synaptic clefts, a key strategy in the symptomatic treatment of Alzheimer's disease. researchgate.netnih.gov

Research has shown that naphthalene derivatives can exhibit potent and sometimes selective inhibition of cholinesterases. Generally, the inhibitory strength is more pronounced against BChE compared to AChE. nih.gov For instance, a series of naphthalene derivatives demonstrated IC50 values (the concentration required to inhibit 50% of enzyme activity) for BChE inhibition ranging from 5.51 ± 0.20 µM to 440.56 ± 7.54 µM, with some phenyl carbamates showing threefold higher activity towards BChE than the reference drug rivastigmine. nih.gov The substitution on the aryl ring significantly influences the inhibitory activity. nih.gov

The structure of the N-substituted group on the carbamate is a key determinant of enzyme subtype selectivity. nih.gov Studies on various carbamates indicate that N-methyl substitutions tend to result in minimal selectivity between AChE and BChE, whereas N-ethyl substitutions can confer a moderate preference for BChE inhibition. nih.gov This highlights the potential for fine-tuning the molecular structure of compounds like Ethyl naphthalen-1-ylcarbamate to achieve desired selectivity profiles.

Table 1: Cholinesterase Inhibition by Naphthalene Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Naphthalene Derivative 3a | Acetylcholinesterase (AChE) | 12.53 | nih.gov |

| Naphthalene Derivative 3a | Butyrylcholinesterase (BChE) | 352.42 | nih.gov |

| Phenyl Carbamate Naphthalene Derivatives (General Range) | Butyrylcholinesterase (BChE) | 5.51 - 440.56 | nih.gov |

| Phenyl Carbamate Naphthalene Derivatives (General Range) | Acetylcholinesterase (AChE) | 32.01 - 329.68 | nih.gov |

The interaction of naphthalene carbamates with enzymes involved in lipid metabolism is an area of emerging research. Naphthalene itself has been shown to induce biochemical changes related to lipid peroxidation in the liver. nih.gov Furthermore, specific naphthalene derivatives have been screened for their effects on enzymes like lipoxygenase (LOX), which plays a role in the metabolism of fatty acids. nih.gov For example, one naphthalene derivative exhibited a moderate inhibition of 45.26% against LOX at a concentration of 0.5 mM, suggesting a potential for these compounds to modulate lipid metabolic pathways. nih.gov

The biotransformation of carbamates is largely mediated by esterases, particularly carboxylesterases (CEs), which are abundant in the liver and intestines. nih.gov These enzymes catalyze the hydrolysis of the carbamate ester bond, a crucial step in the detoxification and clearance of these compounds. nih.gov In humans, two major carboxylesterases, hCE1 and hCE2, are responsible for the metabolism of a wide range of ester-containing drugs and xenobiotics. nih.gov

Following the initial hydrolysis of a compound like this compound by esterases, the resulting 1-naphthol (B170400) metabolite undergoes further metabolism. The metabolism of naphthalene and its derivatives, such as 1-naphthol, is complex, primarily involving the cytochrome P450 monooxygenase system. ca.govcdc.gov This system oxidizes the naphthalene ring to form reactive intermediates like naphthalene oxide, which can then be detoxified through several pathways, including enzymatic hydration by epoxide hydrolase to form dihydrodiols or conjugation with glutathione. ca.govcdc.gov These subsequent reactions facilitate the excretion of the compound from the body.

Molecular Target Engagement and Binding Affinity Studies

Beyond enzyme inhibition, the biological activity of naphthalene carbamates can be attributed to their interaction with other specific molecular targets. These binding events are critical for initiating a cellular response.

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. mdpi.com It is a validated target for anticancer drugs. While direct studies on this compound binding to tubulin are not extensively documented, research on other small molecules demonstrates that various ligands can interact with tubulin at discrete sites. researchgate.net For example, some compounds can bind to the colchicine, vinblastine, or paclitaxel (B517696) sites on the tubulin dimer, thereby disrupting microtubule dynamics and inhibiting cell proliferation. mdpi.comresearchgate.net The potential for carbamate analogs to interact with tubulin represents an area for further investigation, as such binding could lead to significant effects on cell cycle and function.

The carbamate moiety and the naphthalene scaffold are molecular motifs that can interact with a diverse range of biological receptors and enzymes. nih.gov Receptor binding studies are essential to determine the affinity and selectivity of a compound for its molecular targets. Such studies often use radiolabeled ligands to measure the displacement by the test compound, from which binding affinities (expressed as Ki or IC50 values) can be calculated. nih.gov While specific receptor binding data for this compound is limited in publicly available literature, studies on structurally related molecules, such as arylpiperidines, have demonstrated selective binding to specific receptor subtypes, like the µ-opioid receptor. nih.gov The characterization of such interactions is fundamental to elucidating the full pharmacological profile of naphthalene carbamates.

Cellular Pathway Modulation and Mechanistic Insights

Autophagy Enhancement Mechanisms

There is no available research to detail the mechanisms by which this compound may enhance autophagy.

Anti-Apoptotic Protein Induction (e.g., Bcl-2)

There is no available research to describe the induction of anti-apoptotic proteins, such as Bcl-2, by this compound.

Advanced Research Applications and Future Directions for Ethyl Naphthalen 1 Ylcarbamate

Utilization as a Core Building Block in Complex Organic Synthesis

The naphthalene (B1677914) moiety of Ethyl naphthalen-1-ylcarbamate serves as a valuable starting point for the construction of more complex molecular architectures. While specific examples of its direct use in the total synthesis of natural products are not extensively documented in publicly available literature, the principles of organic synthesis suggest its potential as a versatile building block. uoa.grnih.gov The carbamate (B1207046) group can act as a directing group or be transformed into other functional groups, influencing the regioselectivity of subsequent reactions on the naphthalene ring. ijrpr.com

Synthetic strategies could involve the modification of the naphthalene ring through electrophilic aromatic substitution reactions, where the carbamate group could modulate the reactivity and orientation of incoming electrophiles. ijrpr.com Furthermore, the nitrogen atom of the carbamate can be involved in cyclization reactions to form heterocyclic systems fused to the naphthalene core. The ethyl group offers a handle for further functionalization or can be cleaved to reveal the parent carbamic acid. The inherent reactivity of the naphthalene system, combined with the electronic influence of the carbamate substituent, makes it a promising synthon for creating diverse molecular scaffolds. nih.gov

Application as a Research Tool in Biochemical and Enzymatic Assays

The structural characteristics of this compound and its derivatives suggest their potential utility as research tools in biochemical and enzymatic assays. Carbamates, as a class of compounds, are known to interact with various enzymes, often acting as inhibitors. acs.org The naphthalene group, with its lipophilic nature, can facilitate binding to hydrophobic pockets within enzyme active sites.

For instance, carbamate derivatives have been investigated as inhibitors of cholinesterases, enzymes crucial in neurotransmission. While research has focused on other carbamates, the fundamental structure of this compound provides a basis for designing novel enzyme inhibitors. researchgate.net The ethyl and naphthyl groups can be systematically modified to probe the structure-activity relationships (SAR) for a given enzyme target. Furthermore, the naphthalene moiety's fluorescent properties could be exploited in the design of fluorescent probes for bio-imaging applications, allowing for the visualization of biological processes. ucsf.edu

Exploration as a Precursor in Agrochemical Innovation

The field of agrochemicals has seen the successful application of carbamate-based compounds, most notably in the form of insecticides. A well-known example is Carbaryl (1-naphthyl N-methylcarbamate), which highlights the potential of the naphthalene carbamate scaffold in pest management. While direct research on the agrochemical applications of this compound is not widely reported, its structural similarity to known pesticides suggests it as a viable precursor for the development of new agrochemical agents.

Researchers can explore the synthesis of analogs of this compound with varied substituents on the naphthalene ring and modifications of the ethyl group to optimize pesticidal activity and selectivity. The exploration of this chemical space could lead to the discovery of novel insecticides, herbicides, or fungicides with improved efficacy, environmental profiles, and resistance management properties.

Prospects in Rational Design of Novel Chemical Entities

The naphthalene carbamate scaffold, embodied by this compound, holds significant promise in the rational design of novel chemical entities for therapeutic applications. researchgate.netnih.gov The rigid naphthalene core provides a defined orientation for pendant functional groups, facilitating structure-based drug design approaches. nih.gov The carbamate linker offers a degree of flexibility and hydrogen bonding capabilities, which are crucial for molecular recognition at biological targets. acs.org

Computational methods, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, can be employed to design derivatives of this compound with desired pharmacological properties. scilit.cominventi.in By modifying the substitution pattern on the naphthalene ring and altering the nature of the alcohol moiety of the carbamate, medicinal chemists can fine-tune the compound's affinity and selectivity for specific receptors or enzymes. This scaffold has been explored in the design of inhibitors for various enzymes, including those relevant to cancer and neurodegenerative diseases. researchgate.netnih.gov

Emerging Research Areas and Unexplored Mechanistic Pathways of Naphthalene Carbamates

The future of naphthalene carbamate research is poised for exciting developments. Emerging areas of investigation include the exploration of their potential in materials science, where the aromatic and photoactive nature of the naphthalene unit could be harnessed for the development of organic electronics or sensors. ijrpr.com

Furthermore, a deeper understanding of the mechanistic pathways of reactions involving naphthalene carbamates is crucial for their expanded application. uoa.grnih.govresearchgate.net Investigating the kinetics and thermodynamics of their formation and cleavage can provide valuable insights for designing more stable or, conversely, readily cleavable prodrugs. researchgate.net The photophysical properties of these compounds also warrant further investigation, which could lead to their use in photodynamic therapy or as photoresponsive materials. Recent advances in the chemistry of carbamates and site-selective functionalization of naphthalenes will undoubtedly fuel further innovation in this area. dntb.gov.uanih.govresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.